molecular formula C7H6N2 B057721 5-Cyano-2-picoline CAS No. 3222-48-8

5-Cyano-2-picoline

Cat. No. B057721
CAS RN: 3222-48-8
M. Wt: 118.14 g/mol
InChI Key: PBLOYQAQGYUPCM-UHFFFAOYSA-N
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Patent
US04999364

Procedure details

A mixture of 6-methylnicotinonitrile (4.15 g) and 3-chloroperbenzoic acid (8.3 g) in dichloromethane (200 ml) was stirred under an argon atomosphere at room temperature for 16h. The dichloromethane was evaporated under reduced pressure and the residue purified by flash column chromatography on silica (K60), using ethyl acetate and then methanol: dichloromethane (1:9 by volume) as eluting solvent to give 5-cyano-2-methylpyridine-1-oxide, mp 133.5°.
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=1.ClC1C=CC=C(C(OO)=[O:18])C=1>ClCCl>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([CH3:1])=[N+:3]([O-:18])[CH:4]=1)#[N:7]

Inputs

Step One
Name
Quantity
4.15 g
Type
reactant
Smiles
CC1=NC=C(C#N)C=C1
Name
Quantity
8.3 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under an argon atomosphere at room temperature for 16h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dichloromethane was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by flash column chromatography on silica (K60)
WASH
Type
WASH
Details
methanol: dichloromethane (1:9 by volume) as eluting solvent

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(#N)C=1C=CC(=[N+](C1)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.